molecular formula C21H19F2N3O3 B4046614 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No.: B4046614
M. Wt: 399.4 g/mol
InChI Key: XARLCZYUFFOMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H19F2N3O3 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-(2-fluorobenzoyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione is 399.13944780 g/mol and the complexity rating of the compound is 645. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Antagonism

  • A study by Watanabe et al. (1992) explored the synthesis of compounds including those with a 4-(4-fluorobenzoyl)piperidine group, revealing their potential as 5-HT2 and alpha 1 receptor antagonists. Compound 21b, closely related to the chemical , displayed potent 5-HT2 antagonist activity (Watanabe et al., 1992).

Radiolabeled Antagonists in PET Studies

  • Research by Plenevaux et al. (2000) detailed the use of a derivative, [18F]p-MPPF, in positron emission tomography (PET) for studying serotonergic neurotransmission. This work highlights the chemical's relevance in neuroimaging and neuroscience research (Plenevaux et al., 2000).

Development of Neuroleptics

  • Perregaard et al. (1992) synthesized a series of 1-(4-fluorophenyl)-1H-indoles, including variants with piperazinyl groups, showing promise in the development of noncataleptogenic neuroleptics with dopamine D-2 and serotonin 5-HT2 receptor affinity (Perregaard et al., 1992).

Anti-Lung Cancer Activity

  • Hammam et al. (2005) discussed novel fluoro-substituted compounds with anti-lung cancer activity. These compounds, related to the chemical , displayed significant anticancer activity at low concentrations (Hammam et al., 2005).

Antipsychotic Potential

  • Raviña et al. (1999) investigated butyrophenones with mixed dopaminergic and serotoninergic affinities, including derivatives with p-fluorobenzoyl piperidine, suggesting their potential as atypical antipsychotics (Raviña et al., 1999).

Antitumor Activity

  • Naito et al. (2005) synthesized novel compounds, including derivatives with fluorophenylpiperazinyl groups, demonstrating potent antitumor activity against several cancer cell lines (Naito et al., 2005).

Synthesis of Neuroleptics

  • Botteghi et al. (2001) detailed the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing fluorophenyl piperazine, highlighting the significance in pharmaceutical chemistry (Botteghi et al., 2001).

Antibacterial and Anthelmintic Activity

  • Sanjeevarayappa et al. (2015) evaluated a fluorophenyl piperazine derivative for antibacterial and anthelmintic activity, revealing its potential in developing new antimicrobial agents (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3O3/c22-14-5-7-15(8-6-14)26-19(27)13-18(21(26)29)24-9-11-25(12-10-24)20(28)16-3-1-2-4-17(16)23/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARLCZYUFFOMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.